molecular formula C22H19N7OS B10867043 (4Z)-2-(1,3-benzothiazol-2-yl)-5-methyl-4-(1-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}ethylidene)-2,4-dihydro-3H-pyrazol-3-one

(4Z)-2-(1,3-benzothiazol-2-yl)-5-methyl-4-(1-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}ethylidene)-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B10867043
M. Wt: 429.5 g/mol
InChI Key: IBMOOAQWEIJDIQ-UHFFFAOYSA-N
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Description

The compound (4Z)-2-(1,3-benzothiazol-2-yl)-5-methyl-4-(1-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}ethylidene)-2,4-dihydro-3H-pyrazol-3-one is a complex organic molecule that features a benzothiazole ring, a triazole ring, and a pyrazolone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-2-(1,3-benzothiazol-2-yl)-5-methyl-4-(1-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}ethylidene)-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole and triazole intermediates, followed by their coupling with a pyrazolone derivative under specific reaction conditions. Common reagents used in these steps include various acids, bases, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

The compound (4Z)-2-(1,3-benzothiazol-2-yl)-5-methyl-4-(1-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}ethylidene)-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery.

Biology

In biological research, the compound may be used as a probe to study enzyme interactions and cellular pathways. Its ability to interact with specific biological targets makes it valuable for understanding biochemical processes.

Medicine

Medically, the compound has potential applications as a therapeutic agent. Its structure suggests it could be developed into drugs for treating various diseases, including infections and cancers.

Industry

In industry, the compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability. Its versatility makes it a valuable component in various industrial applications.

Mechanism of Action

The mechanism of action of (4Z)-2-(1,3-benzothiazol-2-yl)-5-methyl-4-(1-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}ethylidene)-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical cellular pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (4Z)-2-(1,3-benzothiazol-2-yl)-5-methyl-4-(1-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}ethylidene)-2,4-dihydro-3H-pyrazol-3-one lies in its combination of multiple heterocyclic rings and functional groups, which confer a wide range of chemical and biological activities. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C22H19N7OS

Molecular Weight

429.5 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-yl)-5-methyl-4-[C-methyl-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]carbonimidoyl]-1H-pyrazol-3-one

InChI

InChI=1S/C22H19N7OS/c1-14(25-17-9-7-16(8-10-17)11-28-13-23-12-24-28)20-15(2)27-29(21(20)30)22-26-18-5-3-4-6-19(18)31-22/h3-10,12-13,27H,11H2,1-2H3

InChI Key

IBMOOAQWEIJDIQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=NC3=CC=CC=C3S2)C(=NC4=CC=C(C=C4)CN5C=NC=N5)C

Origin of Product

United States

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